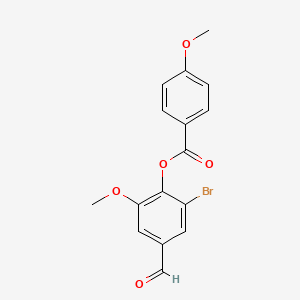

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate

Description

Properties

IUPAC Name |

(2-bromo-4-formyl-6-methoxyphenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLVDRXODDDGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-formyl-6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by esterification with 4-methoxybenzoic acid under acidic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the formyl and methoxy groups can engage in hydrogen bonding and electronic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Bromo vs. Chloro Derivatives

- 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate (CAS 443664-51-5): Molecular Weight: 369.59 g/mol Density: 1.561 g/cm³ (predicted) Key Features: Replaces the 4-methoxybenzoate group with a 2-chlorobenzoate.

- 2-Chloro-4-formyl-6-methoxyphenyl benzoate (CAS 832674-53-0):

Functional Group Modifications

- Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4): Molecular Formula: C₁₄H₁₅BrO₅ Structural Difference: Replaces the 4-methoxybenzoate ester with an α,β-unsaturated ethyl ester chain. The conjugated double bond may enhance UV absorption or participation in cycloaddition reactions .

Comparison of Physicochemical Properties

Thermal Stability

- 4-Methoxybenzoate Metal Complexes :

- 2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate :

Spectroscopic Features

- Infrared Spectroscopy :

- In sodium 4-methoxybenzoate, carboxylate vibrations (νas and νsym) appear at 1543 cm⁻¹ and 1416 cm⁻¹, respectively. Coordination with metals shifts these bands, as seen in lanthanum 4-methoxybenzoate complexes . The target compound’s ester carbonyl stretch (~1700 cm⁻¹) and formyl group (~2800 cm⁻¹) would dominate its IR profile.

Biological Activity

2-Bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate is a compound that has garnered attention due to its unique structural features and potential biological activities. With a molecular formula of C₁₆H₁₃BrO₅ and a molecular weight of 365.18 g/mol, it possesses functional groups that may confer significant reactivity and biological effects. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound includes:

- A bromine atom at the second position,

- A formyl group at the fourth position,

- Methoxy groups at the sixth position and in the ester moiety.

This combination of functional groups allows for diverse chemical reactions and interactions with biological targets, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The bromine atom can engage in halogen bonding, while the formyl and methoxy groups can participate in hydrogen bonding and electronic interactions. These interactions may modulate enzyme activity and influence metabolic pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, indicating potential utility in developing new antimicrobial agents.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of related compounds. For instance, a study demonstrated that analogs of this compound exhibited significant antiproliferative effects against cancer cell lines such as FaDu cells (IC50 = 1.73 μM). The mechanism involved induction of apoptosis and autophagy, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, related compounds have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory capabilities. This dual action may enhance its therapeutic profile for conditions involving inflammation and cancer .

Case Studies

Several case studies illustrate the biological activities associated with this compound:

- Antiproliferative Activity : A study involving derivatives indicated that certain modifications led to enhanced antiproliferative effects on cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Enzyme Inhibition : Another investigation reported that structural analogs effectively inhibited specific enzymes involved in metabolic pathways, demonstrating the compound's potential as a lead in drug development .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-4-formyl-6-methoxyphenyl acetate | Acetate instead of benzoate | Different ester reactivity |

| 2-Bromo-4-formyl-6-methoxytoluene | Methyl group instead of benzoate | Varying hydrophobicity |

| 3-Bromo-4-formyl-6-methoxyphenyl benzoate | Bromine at the third position | Altered electronic properties |

This table illustrates how modifications can affect the biological activity and chemical properties of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-4-formyl-6-methoxyphenyl 4-methoxybenzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, reacting 4-bromo-2-formyl-6-methoxyphenol with 4-methoxybenzoyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF or acetone under reflux. Purification typically involves column chromatography or recrystallization .

- Optimization : Key variables include solvent polarity (DMF enhances nucleophilicity), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 phenol-to-acyl chloride). Monitor reaction progress via TLC and adjust base strength (e.g., NaH for faster kinetics).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- NMR : and NMR identify substituent environments (e.g., formyl proton at ~10 ppm, aromatic protons split by bromine’s anisotropic effect) .

- FT-IR : Confirm ester carbonyl (~1740 cm) and formyl group (~1680 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 385.2) .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Reactions :

- Substitution : Bromine can be replaced via Suzuki coupling or nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Oxidation/Reduction : The formyl group can be oxidized to carboxylic acid (KMnO) or reduced to hydroxymethyl (NaBH) .

- Ester Hydrolysis : Under acidic or basic conditions, yielding 4-methoxybenzoic acid and phenolic derivatives .

Advanced Research Questions

Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The bromine atom’s position (para to methoxy) enhances electrophilicity due to electron-withdrawing effects, facilitating Pd-catalyzed couplings. Steric hindrance from the methoxy and formyl groups may slow reactions, requiring bulky ligands (e.g., SPhos) .

- Data Contradictions : Some studies report lower yields in Suzuki-Miyaura couplings compared to analogs without the formyl group, suggesting competing coordination or side reactions .

Q. What strategies are recommended for resolving crystallographic data of this compound using SHELX software?

- Crystallography Workflow :

Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å).

Structure Solution : Employ SHELXT for direct methods or SHELXD for dual-space algorithms .

Refinement : SHELXL for least-squares refinement; address disorder in methoxy groups using PART instructions .

Validation : Check R-factors (<5%) and residual electron density maps .

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed using graph set theory?

- Graph Set Analysis :

- Motifs : Identify (donor-acceptor) patterns involving the formyl O and methoxy groups.

- Packing : Use Mercury software to visualize chains (C(6)) or rings (R(8)) influenced by bromine’s steric effects .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- DFT Approaches :

- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., bromine and formyl carbons) using Gaussian09 at the B3LYP/6-31G(d) level .

- Transition State Analysis : Nudged elastic band (NEB) methods model activation barriers for bromide displacement .

Q. What role does this compound play in supramolecular chemistry applications?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.